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pumilio protein, Drosophila - 147036-95-1

pumilio protein, Drosophila

Catalog Number: EVT-1519059
CAS Number: 147036-95-1
Molecular Formula: C8H12O2
Molecular Weight: 0
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Product Introduction

Overview

Pumilio protein, derived from the Drosophila melanogaster species, is a crucial RNA-binding protein that plays significant roles in embryonic development and neural function. It is a founding member of the PUF (Pumilio and FBF) family of proteins, characterized by its ability to bind to specific RNA sequences, particularly within the 3' untranslated regions of target mRNAs. The primary functions of Pumilio include translational repression and regulation of mRNA stability, which are vital for processes such as abdominal segmentation during early embryogenesis and synaptic function in the nervous system .

Source and Classification

The Drosophila Pumilio protein is encoded by the pumilio gene located on chromosome 3R. This gene is expressed maternally and is essential for the proper formation of abdominal segments in the developing embryo. Pumilio operates in conjunction with other maternal effect genes, notably nanos, which also regulates posterior patterning . The protein itself has a molecular weight of approximately 160 kDa and features a conserved Pumilio Homology Domain that facilitates its RNA-binding capabilities .

Synthesis Analysis

Methods

The synthesis of Pumilio protein involves transcription from the pumilio gene followed by translation in the cytoplasm. The protein is synthesized as part of the maternal contribution to the embryo, ensuring that it is available immediately after fertilization.

Technical Details

Molecular analyses have shown that Pumilio binds specifically to RNA elements known as Pumilio Response Elements within target mRNAs, which are critical for regulating their translation. The binding mechanism involves interactions between the eight imperfect repeats in the Pumilio Homology Domain and specific nucleotide sequences in the mRNA .

Molecular Structure Analysis

Structure

Pumilio protein consists of a central RNA-binding domain flanked by variable regions that may interact with other proteins or regulatory elements. The Pumilio Homology Domain is responsible for its sequence-specific binding to RNA, typically recognizing an eight-nucleotide consensus sequence .

Data

Structural studies have indicated that the interaction between Pumilio and its target mRNAs can lead to conformational changes in both the protein and RNA, influencing translational repression mechanisms .

Chemical Reactions Analysis

Reactions

Pumilio functions primarily through post-transcriptional regulation, where it represses translation of target mRNAs by binding to their 3' untranslated regions. This interaction can recruit additional factors involved in mRNA decay or inhibit ribosome assembly on the mRNA.

Technical Details

The repression mechanism often involves cooperation with other proteins such as Nanos and Brain Tumor, which enhance Pumilio's ability to regulate target mRNAs effectively. This collaborative action leads to changes in mRNA stability and translational efficiency, crucial for proper embryonic development .

Mechanism of Action

Process

Pumilio exerts its effects through a multi-step process:

  1. Binding: It binds to specific RNA sequences within target mRNAs.
  2. Repression: This binding inhibits translation initiation by preventing ribosome assembly.
  3. Degradation: Pumilio can also recruit deadenylase complexes that promote decay of bound mRNAs, further reducing their availability for translation.

Data

Studies have shown that mutations in the pumilio gene result in defects in abdominal segmentation due to misregulation of target genes like hunchback, highlighting its critical role in developmental processes .

Physical and Chemical Properties Analysis

Physical Properties

Pumilio is characterized by its large size (approximately 160 kDa) and solubility in cellular environments, allowing it to interact with various mRNA targets within the cytoplasm.

Chemical Properties

As an RNA-binding protein, Pumilio exhibits specific binding affinity for RNA sequences, which is influenced by its structural conformation. The presence of post-translational modifications may also affect its stability and interaction with other proteins .

Applications

Scientific Uses

Pumilio proteins are extensively studied for their roles in developmental biology, particularly regarding:

  • Embryonic Development: Understanding how Pumilio regulates gene expression during early stages.
  • Neurogenesis: Investigating its involvement in neuronal development and function.
  • Gene Regulation Studies: Utilizing Pumilio as a model for studying RNA-binding proteins and their regulatory mechanisms across different organisms.

Research into Pumilio has broader implications for understanding similar processes in higher organisms, including humans, where homologous proteins like PUM1 and PUM2 play analogous roles .

Structural and Molecular Characterization of Pumilio

Genomic Organization of the pumilio Gene

The pumilio (pum) gene resides at cytogenetic position 85C4-85D1 on the right arm of chromosome 3 (3R) in the Drosophila melanogaster genome. This locus spans a substantial genomic region of approximately 171.3 kilobases (coordinates NT_033777.3: 9,066,343-9,237,682 complement) [6]. The gene exhibits a complex transcriptional architecture characterized by 18 exons that undergo extensive alternative splicing. This splicing generates eight distinct mRNA isoforms (designated PA through PH), each encoding protein variants with potentially specialized functions in embryonic patterning, germline development, and neuronal regulation [3] [6]. The transcriptional complexity is further evidenced by the presence of multiple conserved promoter elements regulating tissue- and stage-specific expression patterns across development.

Table 1: Genomic Features of the Drosophila pumilio Gene

FeatureDetailSource/Evidence
Cytogenetic Location3R: 85C4-85D1FlyBase (FBgn0003165)
Genomic CoordinatesNT_033777.3: 9,066,343-9,237,682 (complement)NCBI RefSeq Release 6.54
Number of Exons18Annotation Release 6.54
Transcript Isoforms8 (PA, PB, PC, PD, PE, PF, PG, PH)cDNA sequencing, EST analysis
Protein Isoforms156 kDa, 130 kDa (major variants)Western blot, mutant analysis [4]

Protein Architecture: RNA-Binding Domains (PUF Repeats) and N-Terminal Repression Domains

The Pumilio protein functions as a modular molecular scaffold integrating RNA recognition with effector functions for mRNA repression. Its architecture comprises two functionally and structurally distinct regions:

  • C-Terminal RNA-Binding Domain (RBD/PUM-HD):This domain consists of eight consecutive Pumilio homology (PUM) repeats, each forming a α-helical structure of approximately 36 amino acids. These repeats assemble into a characteristic right-handed superhelix or half-doughnut shape [7] [10]. The concave inner surface presents conserved amino acid residues that mediate sequence-specific recognition of the Pumilio Response Element (PRE) consensus sequence 5′-UGUANAUA-3′ within target mRNA 3'UTRs. Key residues within repeats 6-8 (e.g., Ser1342, Asn1343, Glu1346 in repeat 7) make direct hydrogen bonds with RNA bases, defining binding specificity [1] [5]. Structural studies reveal remarkable similarity to armadillo and HEAT repeats, suggesting an evolutionary adaptation for binding extended nucleic acid sequences [7].

  • N-Terminal Repression Domains (RDs):Functionally distinct from the RBD, the large N-terminal region (over 1000 amino acids) harbors the primary repressive activity. This region is intrinsically disordered and contains three autonomous Repression Domains (RD1, RD2, RD3), each capable of independently mediating mRNA decay when recruited to a transcript [1] [2] [8]. RD3 (amino acids 847-1090) is the best characterized and conserved across species:

  • Mechanism: RDs recruit the multi-subunit CCR4-NOT deadenylase complex, the major cellular machinery for mRNA deadenylation and decay initiation.
  • Critical Motifs: Within RD3, four conserved regions (CR1-CR4) function as Short Linear Interaction Motifs (SLiMs). CR4 is particularly crucial, containing phenylalanine residues F1033 and F1040. Yeast two-hybrid and mutational analyses demonstrate these residues directly bind the Not1 scaffold subunit of CCR4-NOT. Simultaneous mutation (F1033A/F1040A) abolishes RD3 repressive activity by disrupting Not1 binding [2] [8].
  • Multivalent Recruitment: RD3 also interacts with Not2 and Not3 subunits, and the repressive activity of all RDs depends on the catalytic activity of the Pop2 (CAF1) deadenylase subunit of CCR4-NOT and the decapping enzyme Dcp2 [2] [8]. This positions Pumilio to accelerate target mRNA degradation through coordinated deadenylation and decapping.

Table 2: Functional Domains of Drosophila Pumilio Protein

DomainLocation/Key FeaturesPrimary FunctionKey Interactors
RNA-Binding Domain (RBD/PUM-HD)C-terminal ~334 aa; 8 PUM repeats; Forms half-doughnut structureSequence-specific RNA recognition (PRE: 5′-UGUANAUA-3′)Target mRNAs (e.g., hb, bcd, cyclin B), Nanos, Brat
Repression Domain 1 (RD1)N-terminal region; Sequence unique to Pumilio orthologsDeadenylation-dependent mRNA decayCCR4-NOT complex subunits
Repression Domain 2 (RD2)N-terminal region; Sequence unique to Pumilio orthologsDeadenylation-dependent mRNA decayCCR4-NOT complex subunits
Repression Domain 3 (RD3)aa 847-1090; Contains CR1-CR4; CR4 critical (F1033, F1040)Deadenylation-dependent mRNA decay; Binds CCR4-NOTNot1, Not2, Not3 (CCR4-NOT); Pop2 (CAF1) catalytic activity required [8]

Isoform Diversity: Functional Implications of 156-kD and 130-kD Variants

The pumilio locus generates multiple protein isoforms, with the 156-kD (Pum156) and 130-kD (Pum130) variants being the most prominent and functionally characterized. These isoforms arise from alternative promoter usage and/or splicing events, leading to differences in their N-terminal sequences while sharing the identical C-terminal RNA-binding domain [4]. Genetic analyses using isoform-specific mutations reveal distinct yet overlapping functional landscapes:

  • Germline and Embryonic Development:
  • Pum156: Essential for primordial germ cell (PGC) proliferation and larval ovary formation. Loss-of-function mutations specifically eliminating Pum156 (e.g., pum1688) disrupt these early processes [4].
  • Pum130: Critical for Germline Stem Cell (GSC) maintenance and division in the adult ovary. Mutations specifically affecting Pum130 (e.g., pum2003, pum4277) cause GSC loss, leading to symmetric divisions that deplete the stem cell pool [4].
  • Redundancy and Dosage Sensitivity: While exhibiting distinct primary roles, genetic rescue experiments demonstrate dosage-dependent functional compensation. Expression of either isoform alone at normal levels is sufficient to rescue the maternal effect embryonic segmentation defect caused by Pumilio loss. However, normal embryonic zygotic function (e.g., abdominal segmentation) requires the full dosage of both isoforms, indicating overlapping roles and dosage sensitivity in embryogenesis [4].
  • Somatic and Neuronal Functions:Isoform-specific roles extend beyond the germline. Pumilio regulates neuronal excitability, synaptic function, and seizure susceptibility. While detailed isoform partitioning in neurons is less defined, the differential expression or activity of Pum156 and Pum130 likely contributes to its ability to regulate diverse mRNA targets (e.g., voltage-gated sodium channels, paralytic) in different neuronal contexts [3] [6]. Transgenic expression of a cDNA encoding primarily Pum156 rescues phenotypes of mutants affecting either isoform, further supporting functional overlap under certain conditions, likely mediated by the shared RBD and repression domains [4].

Table 3: Functional Characterization of Major Pumilio Isoforms

IsoformMolecular WeightKey Biological FunctionsPhenotype of Isoform-Specific MutantsRedundancy/Compensation
Pum156156 kDaPrimordial Germ Cell (PGC) proliferation; Larval ovary formation; Embryonic patterning (zygotic)Reduced PGC numbers; Defective larval ovary development (pum1688)Rescues maternal effect embryonic defect; Rescues pum2003 (Pum130 defect) when overexpressed
Pum130130 kDaGermline Stem Cell (GSC) maintenance & division; Oogenesis; Embryonic patterning (zygotic)GSC loss; Symmetric GSC divisions; Depleted stem cell pool (pum2003, pum4277)Rescues maternal effect embryonic defect; Rescues pum1688 (Pum156 defect) when overexpressed

Evolutionary Conservation of Structural Motifs Across Insect and Vertebrate PUFs

Pumilio represents a deeply conserved family of RNA-binding proteins (PUF proteins) defined by the C-terminal PUM-HD. However, the N-terminal repression domains exhibit a more restricted and functionally significant evolutionary pattern:

  • PUM-HD Conservation:The 8-repeat PUM-HD structure is highly conserved across eukaryotes, from yeast (S. cerevisiae Puf3, Mpt5) to humans. The fundamental architecture for sequence-specific RNA recognition is preserved. Human PUM1 and PUM2 PUM-HDs share significant sequence identity with Drosophila Pumilio and recognize similar, though not identical, RNA sequences (typically variations of the UGUANAUA core) [5] [9]. This conservation underscores the ancient origin of the RNA-binding mechanism.

  • N-Terminal Repression Domains:Unlike the ubiquitous PUM-HD, the extended N-terminal region containing the potent RDs is not found in yeast or plant PUFs but is a hallmark of insect and vertebrate Pumilio orthologs [1] [9].

  • Sequence and Functional Homology: The N-terminal regions of Drosophila Pumilio and human PUM1/PUM2 share detectable sequence homology, particularly within the repression domains. Crucially, the repressive function of these domains is conserved. For example, the N-terminal regions of human PUM1 and PUM2, when isolated and tested in heterologous systems (like the Drosophila tethered function assay), exhibit potent repressive activity capable of accelerating mRNA decay, mirroring the function of Drosophila RDs [1].
  • RD3 Conservation: RD3 is the most conserved repression module, present in all annotated Drosophila Pumilio isoforms and exhibiting conserved function in human orthologs. The critical phenylalanines (F1033/F1040 in Drosophila) and their role in binding the CCR4-NOT complex scaffold (Not1) are conserved features, indicating a shared mechanistic basis for mRNA destabilization [2] [8] [9].
  • Evolution of Regulatory Complexity:The acquisition and conservation of the N-terminal RDs in metazoan Pumilio proteins represent a key evolutionary innovation. This allows these PUFs, beyond simply binding RNA via the conserved PUM-HD, to directly recruit the core mRNA decay machinery (CCR4-NOT) through their RDs. This integration likely enabled the evolution of sophisticated post-transcriptional regulatory networks essential for metazoan development, stem cell biology, and neuronal function, where precise spatiotemporal control of mRNA stability is paramount. The absence of these domains in yeast PUFs correlates with their generally more limited roles in mRNA decay regulation compared to metazoan Pumilio proteins [1] [8] [9].

Table 4: Evolutionary Conservation of Pumilio Features

OrganismGene/ProteinPUM-HD ConservationN-Terminal RDs Present?Functional Conservation of RDsKey References
Drosophila melanogasterPumilioReference DomainYes (RD1, RD2, RD3)Reference Activity [1] [2] [8]
Homo sapiensPUM1High (Sequence & Structure)YesYes (N-terminus represses in assays); RD3 homology functional [1] [9]
Homo sapiensPUM2High (Sequence & Structure)YesYes (N-terminus represses in assays); RD3 homology functional [1] [9]
Saccharomyces cerevisiaeMpt5/Puf3, etc.Moderate (Structure)NoNo (Recruit decay via other adaptors) [1]
Arabidopsis thalianaAPUM, etc.Moderate (Structure)NoNo [1]

Properties

CAS Number

147036-95-1

Product Name

pumilio protein, Drosophila

Molecular Formula

C8H12O2

Synonyms

pumilio protein, Drosophila

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